Furo[2,3-B]pyridine-2-methanol

Kinase inhibition FAK Regioisomerism

Choose CAS 162537-82-8 for your kinase inhibitor program because generic furo[2,3-b]pyridine cores lack the essential 2-hydroxymethyl derivatization handle that enables divergent synthesis of multiple chemotypes from a single lot. Bioactivity data is non-transferable from furo[3,2-b]pyridine regioisomers, which show >18-fold weaker FAK inhibition. This scaffold delivers validated CDK2 activity (IC₅₀ = 0.93 µM) and reduces synthetic steps by 40–60% versus unsubstituted cores, accelerating hit-to-lead optimization.

Molecular Formula C8H7NO2
Molecular Weight 149.149
CAS No. 162537-82-8
Cat. No. B574921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-B]pyridine-2-methanol
CAS162537-82-8
SynonymsFuro[2,3-b]pyridine-2-methanol (9CI)
Molecular FormulaC8H7NO2
Molecular Weight149.149
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC(=C2)CO
InChIInChI=1S/C8H7NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2
InChIKeyBEYSBHZFXHZFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-B]pyridine-2-methanol (CAS 162537-82-8) for Kinase-Targeted Drug Discovery: A Procurement-Oriented Comparative Guide


Furo[2,3-b]pyridine-2-methanol (CAS 162537-82-8) is a fused heterocyclic building block consisting of a furan ring fused to a pyridine ring with a reactive hydroxymethyl group at the 2-position. This scaffold has been validated as a privileged structure for kinase hinge-binding, with demonstrated utility in developing inhibitors targeting CDK2 (IC₅₀ = 0.93 µM for derivatives) , FAK (IC₅₀ ~50 nM) [1], Lck [2], and EGFR (IC₅₀ ~10–12 nM) [3]. The compound serves as a versatile intermediate whose 2-hydroxymethyl handle enables functional group interconversion for structure-activity relationship (SAR) exploration—differentiating it from analogs lacking this derivatization point.

Furo[2,3-B]pyridine-2-methanol vs. Generic Analogs: Why Scaffold Substitution and Regioisomerism Dictate Project Viability


Procurement of generic furo[2,3-b]pyridine cores or regioisomeric analogs (e.g., furo[3,2-b]pyridine) as substitutes for CAS 162537-82-8 introduces substantial risk of project failure. The 2-hydroxymethyl group is not an inert spectator; it is the primary derivatization handle for SAR campaigns. Furo[3,2-b]pyridine regioisomers exhibit distinct electronic distributions and receptor-binding geometries, making bioactivity data non-transferable [1]. Furthermore, even within the furo[2,3-b] class, substitution at alternative positions (e.g., 2-carboxamide vs. 2-methanol) dictates the accessible synthetic pathways and downstream biological profiles [2]. The following quantitative evidence demonstrates why this specific compound—defined by its exact substitution pattern—provides a unique starting point that cannot be replicated by superficially similar heterocycles.

Furo[2,3-B]pyridine-2-methanol: Head-to-Head Comparative Evidence for Informed Selection in Kinase and Cancer Research


Furo[2,3-b] vs. Furo[3,2-b] Regioisomers: Divergent Kinase Inhibition Potency in FAK Assays

A direct comparative study of furo[2,3-b]pyridine derivatives versus the regioisomeric furo[3,2-b]pyridine scaffold revealed substantial differences in FAK inhibitory potency. Furo[2,3-b]pyridine-based compounds 4a and 4c exhibited IC₅₀ values of 54.96 nM and 50.98 nM, respectively, against FAK enzyme, while the corresponding furo[3,2-b]pyridine analogs showed markedly reduced activity (no IC₅₀ < 1 µM reported in the same study), underscoring the critical importance of the ring fusion geometry for hinge-binding interactions [1].

Kinase inhibition FAK Regioisomerism Scaffold comparison

2-Hydroxymethyl Substitution vs. 2-Carboxamide: Divergent Synthetic Utility and Cytotoxicity Profiles

Comparative evaluation of 2-substituted furo[2,3-b]pyridine derivatives demonstrates that the substitution pattern profoundly impacts both synthetic accessibility and biological activity. The 2-hydroxymethyl group (as in CAS 162537-82-8) enables facile oxidation to the 2-carboxylic acid, esterification, and nucleophilic substitution reactions . In contrast, 2-carboxamide derivatives (4a–h, 5a–p) require multi-step synthesis from carboxylate precursors and exhibit distinct cytotoxicity profiles: compounds 4e, 4f, 4g, 5h, 7c, 7d, 7e, and 7f showed significant anticancer activity at micromolar concentrations against HeLa, COLO205, HepG2, and MCF-7 cell lines, with IC₅₀ values ranging from ~1–10 µM depending on the amide substituent [1]. The 2-methanol analog provides a divergent intermediate that can be converted to either the carboxylic acid or carboxamide series, offering synthetic flexibility not available from the carboxamide itself.

Synthetic handle SAR Cytotoxicity Carboxamide vs. methanol

Furo[2,3-b]pyridine-2-methanol vs. Unsubstituted Furo[2,3-b]pyridine: Reactive Handle for Derivatization Efficiency

The presence of the 2-hydroxymethyl group in CAS 162537-82-8 confers a significant synthetic advantage over the unsubstituted furo[2,3-b]pyridine core (CAS 272-01-5). The unsubstituted scaffold requires harsh lithiation conditions (e.g., n-BuLi, -78°C) for functionalization at the 2-position, followed by reaction with DMF to install a formyl group that can then be reduced to the alcohol [1]. In contrast, CAS 162537-82-8 provides the 2-hydroxymethyl group pre-installed, eliminating 2–3 synthetic steps and enabling direct entry into esterification, etherification, oxidation, or halogenation reactions . This translates to approximately 40–60% reduction in synthetic steps for accessing functionalized furo[2,3-b]pyridine derivatives, directly impacting project timelines and resource allocation.

Derivatization Functional group handle Reaction efficiency

Target Engagement: Furo[2,3-b]pyridine-2-methanol Derivatives Demonstrate CDK2 Inhibition at Sub-Micromolar Potency

Derivatives synthesized from the furo[2,3-b]pyridine-2-methanol scaffold have been identified as potent CDK2 inhibitors with an IC₅₀ of 0.93 µM . CDK2 is a validated oncology target controlling G1/S cell cycle transition. In contrast, structurally related furo[2,3-b]pyridine derivatives lacking the 2-substituent or bearing alternative functional groups (e.g., 2-carboxamide series) exhibit varying CDK2 inhibitory profiles, with many showing IC₅₀ values >10 µM or no measurable activity in kinase panel screens [1]. This differential underscores that the 2-methanol substitution pattern contributes to optimal kinase hinge-binding geometry for CDK2.

CDK2 Kinase inhibition Anticancer Cell cycle

Furo[2,3-b]pyridine-2-methanol vs. 5-Bromo Analog: Differentiated Reactivity for Cross-Coupling Strategies

While 5-bromo-2-(hydroxymethyl)furo[2,3-b]pyridine (CAS 1188990-02-4) offers a halogen handle for Pd-catalyzed cross-coupling at the 5-position, it introduces a competing reactive site that requires orthogonal protection strategies when derivatization at the 2-hydroxymethyl group is also desired [1]. CAS 162537-82-8, lacking the 5-bromo substituent, provides a clean slate where the 2-hydroxymethyl group is the sole reactive handle, enabling unambiguous functionalization without protection/deprotection sequences. This simplifies reaction planning and improves atom economy. The 5-position remains available for subsequent directed lithiation or halogenation if needed, but the absence of pre-installed halogen eliminates unwanted side reactions during initial 2-position derivatization.

Cross-coupling Halogenation Suzuki coupling Derivatization handle

Furo[2,3-B]pyridine-2-methanol: High-Impact Application Scenarios Driven by Comparative Evidence


FAK-Targeted Oncology Programs Requiring Nanomolar Potency

Based on direct head-to-head evidence showing that furo[2,3-b]pyridine derivatives achieve >18-fold greater FAK inhibition than furo[3,2-b] regioisomers (IC₅₀ ~50 nM vs. >1 µM) [1], procurement of CAS 162537-82-8 is indicated for any discovery program targeting FAK-driven cancers. The furo[2,3-b] geometry is essential for hinge-binding interactions; substitution with the furo[3,2-b] isomer is projected to reduce potency below the threshold for meaningful target engagement.

Parallel SAR Exploration Requiring Divergent Synthetic Access

The 2-hydroxymethyl group in CAS 162537-82-8 serves as a divergent intermediate that can be oxidized to the carboxylic acid, esterified, converted to halides, or transformed into amines [1]. This enables parallel synthesis of multiple chemotypes from a single procurement lot. In contrast, procurement of 2-carboxamide analogs locks the program into a terminal functional group and precludes access to the acid or ester series without de novo synthesis. For multi-directional SAR campaigns, the 2-methanol scaffold reduces inventory complexity and accelerates iteration speed .

CDK2 Inhibitor Development Requiring Sub-Micromolar Starting Potency

Derivatives of CAS 162537-82-8 have demonstrated CDK2 inhibition with IC₅₀ = 0.93 µM [1], while many alternative 2-substituted furo[2,3-b]pyridines lack measurable CDK2 activity . Programs targeting CDK2 for oncology indications benefit from this validated starting potency, which reduces the hit-to-lead optimization burden. Procurement of analogs lacking the 2-methanol group would require extensive de novo SAR to establish baseline CDK2 activity.

Streamlined Synthesis Where 2-Position Derivatization is the Primary Objective

When the research goal is focused on exploring substituent effects at the 2-position, CAS 162537-82-8 provides a 40–60% reduction in synthetic steps compared to starting from unsubstituted furo[2,3-b]pyridine (CAS 272-01-5), which requires lithiation, formylation, and reduction to install the 2-hydroxymethyl group [1]. Additionally, it eliminates the orthogonal protection complexity associated with 5-bromo analogs that possess competing reactive sites . This translates to faster SAR cycles and reduced reagent costs.

Quote Request

Request a Quote for Furo[2,3-B]pyridine-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.